molecular formula C7H13NO2 B578266 Ethyl 3-amino-2-methylbut-2-enoate CAS No. 14369-90-5

Ethyl 3-amino-2-methylbut-2-enoate

Cat. No.: B578266
CAS No.: 14369-90-5
M. Wt: 143.186
InChI Key: AHHWYDQKFSHGNI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-methylbut-2-enoate is an organic compound with the molecular formula C7H13NO2 It is a derivative of butenoic acid and features an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ammonia or an amine under basic conditions. The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization to form the desired product.

Another method involves the condensation of ethyl acetoacetate with an appropriate amine in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 3-amino-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-methylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-2-methylbut-2-enoate can be compared with similar compounds such as:

    Ethyl 3-methylbut-2-enoate: Lacks the amino group, making it less reactive in certain substitution reactions.

    Ethyl 3-amino-2-butenoate: Similar structure but without the methyl group, affecting its steric and electronic properties.

    Ethyl 3-hydroxybut-2-enoate: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.

The presence of the amino group in this compound makes it unique and versatile for various synthetic and research applications.

Properties

IUPAC Name

ethyl 3-amino-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHWYDQKFSHGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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